

Swertianolin physical and chemical properties

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An In-depth Technical Guide to Swertianolin: Physical, Chemical, and Biological Properties

Introduction

Swertianolin, also known as Bellidifolin-8-O-glucoside, is a xanthone glycoside predominantly isolated from plants of the Gentianaceae family, such as Swertia and Gentiana species.[1][2][3] It is recognized for a range of potential pharmacological properties, including hepatoprotective, anti-inflammatory, antioxidant, and anti-acetylcholinesterase effects.[4][5] This technical guide provides a comprehensive overview of its physical, chemical, and biological characteristics, intended for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

Swertianolin presents as a white crystalline powder. Its glycosidic nature renders it soluble in polar organic solvents such as DMSO, methanol, ethanol, and pyridine. The core chemical structure is a xanthone aglycone (bellidifolin) attached to a beta-D-glucopyranosyl residue at the C-8 position via a glycosidic linkage.

Table 1: Physicochemical Properties of **Swertianolin**



| Property | Value | References |
|-------------------|-----------------------------|------------|
| Molecular Formula | C20H20O11 | |
| Molecular Weight | 436.37 g/mol | - |
| CAS Number | 23445-00-3 | - |
| Appearance | White Crystalline Powder | - |
| Melting Point | 198-200 °C | - |
| Boiling Point | 812.7 ± 65.0 °C (Predicted) | - |
| Density | 1.668 g/cm ³ | _ |
| рКа | 6.57 ± 0.20 (Predicted) | _ |
| Synonyms | Bellidifolin-8-O-glucoside | |

Table 2: Solubility Data for Swertianolin

| Solvent | Solubility Details | References |
|--|---|------------|
| General | Soluble in Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | |
| DMSO | 30 mg/mL (68.75 mM) - Sonication recommended | |
| 25 mg/mL (57.29 mM) - Ultrasonic and warming to 60°C may be needed | | |
| In Vivo Formulation | 2 mg/mL (4.58 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | |

Spectroscopic Data



The structural elucidation and quantification of **Swertianolin** rely on various spectroscopic techniques.

- UV-Vis Spectroscopy: Ultraviolet-visible spectrophotometry is a common method for the
 quantitative analysis of Swertianolin. For instance, in RP-HPLC analysis, a detection
 wavelength of 254 nm is utilized. The absorption spectrum is key to identifying and
 quantifying the compound in various extracts.
- Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying Swertianolin in biological matrices like plasma. In negative electrospray ionization (ESI) mode, the optimized mass transition ion pair for quantification has been identified as m/z 435.1 → 272.0.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are
 essential for the definitive structural confirmation of Swertianolin, providing detailed
 information about the arrangement of protons and carbons in the molecule.

Biological Activities and Mechanisms of Action

Swertianolin exhibits a wide array of biological activities, making it a compound of significant interest in pharmacological research.

- Hepatoprotective Activity: Swertianolin has demonstrated a significant hepatoprotective effect in liver damage models, suggesting its potential for treating liver injuries.
- Anti-inflammatory and Immunomodulatory Effects: The compound has been shown to ameliorate immune dysfunction in sepsis by modulating the function of myeloid-derived suppressor cells (MDSCs). It reduces the production of immunosuppressive factors such as IL-10, nitric oxide (NO), and reactive oxygen species (ROS). This action is partly mediated through the inhibition of p38 phosphorylation and NF-κB activation.
- Antioxidant Activity: Swertianolin is an effective scavenger of superoxide and hydroxyl radicals, highlighting its potent antioxidant properties.
- Neuroprotective Effects: It acts as an acetylcholinesterase (AChE) inhibitor, which is a key target in the management of Alzheimer's disease.



 Anti-HBV and Antibacterial Activity: Studies have reported that Swertianolin possesses activity against the Hepatitis B virus (HBV) and various bacteria, including Helicobacter pylori.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments involving **Swertianolin**.

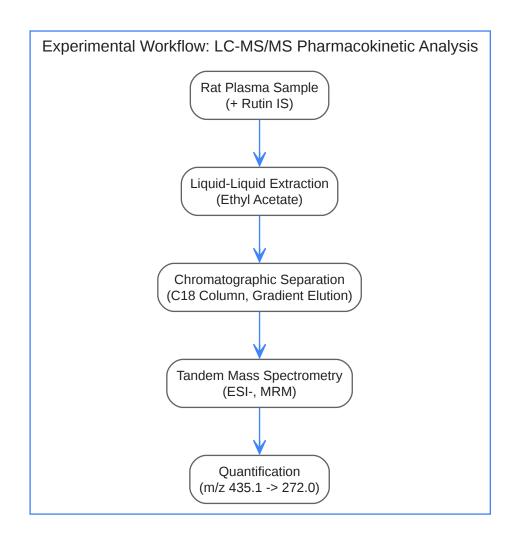
Quantification in Rat Plasma via LC-MS/MS

This method was developed for pharmacokinetic studies of **Swertianolin**.

- Sample Preparation: Perform a liquid-liquid extraction of rat plasma samples using ethyl acetate. Rutin is used as the internal standard (IS).
- Chromatographic Separation:
 - Column: C18 analytical column.
 - Mobile Phase: A gradient elution system with 0.1% formic acid in water (Phase A) and acetonitrile (Phase B).
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometric Detection:
 - Instrument: Tandem mass spectrometer.
 - Ionization: Electrospray Ionization (ESI), negative mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Transitions (m/z):
 - **Swertianolin**: 435.1 → 272.0
 - Rutin (IS): 609.2 → 300.1



 Validation: The method is validated for linearity, precision, accuracy, recovery, and lower limit of quantitation (LLOQ), which was found to be 0.5 ng/mL.



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Caption: Workflow for **Swertianolin** quantification in plasma.

Quantification in Plant Material via RP-HPLC

This protocol describes a method for determining the concentration of **Swertianolin** in Gentianopsis paludosa.

- Sample Preparation: Prepare an appropriate extract from the plant material.
- Chromatographic System:



- Column: Kromasil-C18 (4.6 mm × 250 mm, 5 μm).
- Mobile Phase: Isocratic elution with 55% methanol and 45% water containing 0.04% phosphoric acid.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 30 °C.
- Detection:
 - Detector: UV-Vis detector.
 - Wavelength: 254 nm.
- Validation: The method was validated for linearity (0.275-1.65 μg) and recovery (average 99.6%).

Myeloid-Derived Suppressor Cell (MDSC) Functional Assay

This protocol investigates the immunomodulatory effects of **Swertianolin** on MDSCs from a murine sepsis model.

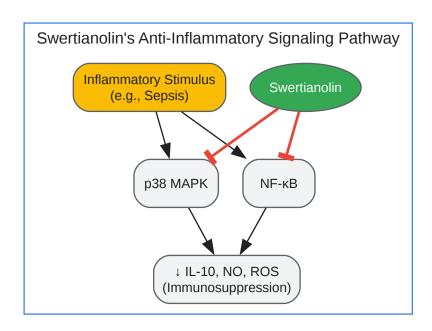
- MDSC Isolation: Isolate MDSCs from the bone marrow and spleen of septic mice.
- Cell Culture and Treatment: Culture the isolated MDSCs and treat them with varying concentrations of **Swertianolin** (e.g., 12.5-200 μM) for 24, 48, and 72 hours.
- Functional Analysis:
 - Cytokine/Mediator Measurement: Measure the concentration of IL-10, NO, ROS, and arginase in the cell culture supernatant.
 - Proliferation Assay: Assess MDSC proliferation using an MTT assay.
 - Differentiation Assay: Quantify the differentiation of MDSCs into dendritic cells via flow cytometry.



T-cell Suppression Assay: Co-culture T-cells with treated and untreated MDSCs. Measure T-cell proliferation to determine if Swertianolin can reverse MDSC-induced immunosuppression.

Signaling Pathway Modulation

Swertianolin's anti-inflammatory and immunomodulatory effects are linked to its ability to interfere with key intracellular signaling cascades. A primary mechanism involves the inhibition of the p38 MAP kinase and the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways. By inhibiting the phosphorylation of p38 and preventing the activation of NF-κB, **Swertianolin** effectively downregulates the expression of pro-inflammatory genes and immunosuppressive factors.



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Caption: **Swertianolin** inhibits p38 and NF-kB signaling.

Conclusion

Swertianolin is a multifaceted natural compound with a well-defined physicochemical profile and a broad spectrum of biological activities. Its hepatoprotective, anti-inflammatory, antioxidant, and neuroprotective properties, underpinned by mechanisms such as the inhibition of the p38 and NF-kB pathways, make it a compelling candidate for further investigation in drug



discovery and development. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in exploring the full therapeutic potential of this promising xanthone glycoside.

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